Cas no 1850692-98-6 (1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol)
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- CID 135392396
- 2-Propanol, 1,1,1-trifluoro-3-(3-thietanylamino)-
- 1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol
-
- Inchi: 1S/C6H10F3NOS/c7-6(8,9)5(11)1-10-4-2-12-3-4/h4-5,10-11H,1-3H2
- InChI Key: HMEGOXMNHZUKGF-UHFFFAOYSA-N
- SMILES: C(F)(F)(F)C(O)CNC1CSC1
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- Boiling Point: 308.5±42.0 °C(Predicted)
- pka: 12.00±0.20(Predicted)
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2912-100mg |
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol |
1850692-98-6 | 95% | 100mg |
¥1122.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2912-250mg |
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol |
1850692-98-6 | 95% | 250mg |
¥1794.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2912-500mg |
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol |
1850692-98-6 | 95% | 500mg |
¥2990.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2912-1g |
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol |
1850692-98-6 | 95% | 1g |
¥4481.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2912-5g |
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol |
1850692-98-6 | 95% | 5g |
¥13443.0 | 2024-04-23 | |
| Ambeed | A520805-1g |
1,1,1-Trifluoro-3-(thietan-3-ylamino)propan-2-ol |
1850692-98-6 | 98% | 1g |
$665.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2912-100.0mg |
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol |
1850692-98-6 | 95% | 100.0mg |
¥1122.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2912-250.0mg |
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol |
1850692-98-6 | 95% | 250.0mg |
¥1794.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2912-500.0mg |
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol |
1850692-98-6 | 95% | 500.0mg |
¥2990.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2912-1.0g |
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol |
1850692-98-6 | 95% | 1.0g |
¥4481.0000 | 2024-07-23 |
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol Suppliers
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol
Professional Introduction to 1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol (CAS No. 1850692-98-6)
1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1850692-98-6, features a trifluoromethyl group and an amine-substituted thietane moiety, which contribute to its distinct chemical behavior and potential applications in drug development. The presence of these functional groups makes it a subject of interest for researchers exploring novel molecular architectures that could enhance pharmacological efficacy and selectivity.
The compound's structure, characterized by a trifluoro substituent on the propanol backbone and an amino linkage to a thietane ring, positions it as a versatile intermediate in synthetic chemistry. The trifluoromethyl group is particularly noteworthy, as it is frequently employed in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity at biological targets. In contrast, the thietane ring introduces a sulfur-containing heterocycle, which is known to modulate biological activity through various mechanisms, including interactions with enzymes and receptors.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such compounds. Studies have demonstrated that the incorporation of fluorine atoms can significantly alter the electronic distribution within a molecule, thereby influencing its reactivity and interactions with biological systems. For instance, the trifluoro group in 1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol can enhance binding affinity by increasing hydrophobic interactions with target proteins. This property has been leveraged in the design of next-generation therapeutic agents where subtle structural modifications can lead to dramatic improvements in drug performance.
The amine functionality in this compound also plays a crucial role in its potential applications. Amines are versatile pharmacophores that can participate in hydrogen bonding, ionic interactions, and other forms of molecular recognition. In the context of drug discovery, amine-containing compounds are often explored for their ability to modulate neurotransmitter systems or enzyme activity. The specific arrangement of the amine group within 1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol suggests that it may interact with biological targets in unique ways, making it a promising candidate for further investigation.
Research into heterocyclic compounds like thietane has revealed their potential as scaffolds for novel therapeutics. The sulfur atom in thietane can engage in coordination with metal ions or form hydrogen bonds with nucleophilic residues in biological targets. This versatility has led to interest in thietane derivatives for applications ranging from antimicrobial agents to central nervous system drugs. The combination of these features in 1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol suggests that it may exhibit multiple modes of action simultaneously.
In vitro studies have begun to explore the biological activity of 1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol (CAS No. 1850692-98-6). Initial assays have shown promising results in modulating certain enzymatic pathways relevant to inflammation and pain management. The trifluoromethyl group appears to enhance binding interactions with specific enzymes by increasing lipophilicity and reducing metabolic susceptibility. Meanwhile, the thietane ring contributes to additional interactions that may further refine selectivity against off-target effects.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The introduction of multiple functional groups while maintaining high yield and purity requires careful planning and execution. Modern synthetic methodologies have enabled chemists to construct complex molecules with greater precision than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination methods have been particularly valuable in assembling the framework of 1,1,1-trifluoro-3-[(thietan-3-yl)amino]propan-2-ol. These advances not only facilitate the production of such compounds but also open new avenues for exploring their applications.
The future prospects for 1,
1,
1-trifluoro-3-[(thietan-3-yl)
amino]propan-2-ol (CAS No.
1850692
-98
–6)
) are
bright
with ongoing research
into its
pharmacological potential.
Collaborative efforts between
chemists
–including organic
synthesis experts,
medicinal
chemists,
–and biologists
will be crucial
–in elucidating its
mechanism(s)
–of action.
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